molecular formula C9H14N2O3 B13981438 6-Methoxy-5-(2-methoxyethoxy)-3-pyridinamine

6-Methoxy-5-(2-methoxyethoxy)-3-pyridinamine

Cat. No.: B13981438
M. Wt: 198.22 g/mol
InChI Key: VYQVWFFEYKESFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-5-(2-methoxyethoxy)-3-pyridinamine is a chemical compound with the molecular formula C8H12N2O3. It is a derivative of pyridine, characterized by the presence of methoxy and methoxyethoxy groups attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-5-(2-methoxyethoxy)-3-pyridinamine typically involves the reaction of 6-methoxy-3-pyridinamine with 2-methoxyethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can lead to higher purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-5-(2-methoxyethoxy)-3-pyridinamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized pyridine derivatives .

Scientific Research Applications

6-Methoxy-5-(2-methoxyethoxy)-3-pyridinamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methoxy-5-(2-methoxyethoxy)-3-pyridinamine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The methoxy and methoxyethoxy groups can enhance the compound’s binding affinity and specificity for its targets. The pathways involved in its mechanism of action depend on the specific biological context in which it is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-5-(2-methoxyethoxy)-3-pyridinamine is unique due to the presence of both methoxy and methoxyethoxy groups, which can enhance its solubility, reactivity, and binding affinity in various applications. This combination of functional groups makes it a versatile compound for research and development in multiple scientific fields .

Properties

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

6-methoxy-5-(2-methoxyethoxy)pyridin-3-amine

InChI

InChI=1S/C9H14N2O3/c1-12-3-4-14-8-5-7(10)6-11-9(8)13-2/h5-6H,3-4,10H2,1-2H3

InChI Key

VYQVWFFEYKESFN-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(N=CC(=C1)N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.